molecular formula C12H13NO3 B14901344 1-(Phenylcarbamoyl)cyclobutane-1-carboxylic acid

1-(Phenylcarbamoyl)cyclobutane-1-carboxylic acid

Cat. No.: B14901344
M. Wt: 219.24 g/mol
InChI Key: MBJXPYLKMXPJAT-UHFFFAOYSA-N
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Description

1-(Phenylcarbamoyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C12H13NO3 It features a cyclobutane ring substituted with a phenylcarbamoyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Phenylcarbamoyl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclobutanecarboxylic acid with phenyl isocyanate under controlled conditions to form the desired product. The reaction is usually carried out in an inert solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Phenylcarbamoyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylcarbamoyl group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of cyclobutane-1,1-dicarboxylic acid derivatives.

    Reduction: Formation of cyclobutane-1-carboxylic acid derivatives.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

1-(Phenylcarbamoyl)cyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

1-(phenylcarbamoyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H13NO3/c14-10(12(11(15)16)7-4-8-12)13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,13,14)(H,15,16)

InChI Key

MBJXPYLKMXPJAT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C(=O)NC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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